molecular formula C15H20N2O2 B2699384 N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide CAS No. 2199394-72-2

N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide

Cat. No. B2699384
CAS RN: 2199394-72-2
M. Wt: 260.337
InChI Key: QIRYSMVCGIRTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide, also known as NMP-22, is a synthetic peptide that has been extensively studied for its potential use in cancer diagnosis and treatment. This compound has shown promising results in detecting bladder cancer and has been used as a biomarker for monitoring the progression of the disease.

Mechanism of Action

The mechanism of action of N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide is not fully understood, but it is believed to involve the binding of the compound to specific receptors on cancer cells. This binding activates a signaling pathway that leads to the death of the cancer cells. N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA replication and repair mechanisms.
Biochemical and Physiological Effects:
N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide has been shown to have a range of biochemical and physiological effects on cancer cells. The compound induces apoptosis, or programmed cell death, in cancer cells, which leads to the elimination of the cells from the body. N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide also inhibits the growth and proliferation of cancer cells by interfering with their DNA replication and repair mechanisms. Additionally, N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide is its high sensitivity and specificity for detecting bladder cancer. The compound has been shown to be a reliable biomarker for monitoring the progression of the disease and has the potential to improve the accuracy of cancer diagnosis. However, there are some limitations to the use of N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide in lab experiments. The synthesis of the compound is complex and requires specialized equipment and expertise in organic chemistry. Additionally, the cost of producing N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide can be prohibitive, which may limit its use in research.

Future Directions

There are several future directions for research on N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential use in other types of cancer, including breast, lung, and ovarian cancer. Additionally, there is a need for further studies to elucidate the mechanism of action of N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide and to identify potential side effects or limitations of the compound. Overall, N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide shows promise as a potential biomarker for cancer diagnosis and treatment, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is L-lysine, which is modified through a series of reactions to produce the final compound. The synthesis of N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential use in cancer diagnosis and treatment. The compound has been shown to have high sensitivity and specificity for detecting bladder cancer and has been used as a biomarker for monitoring the progression of the disease. N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide has also been investigated for its potential use in other types of cancer, including breast, lung, and ovarian cancer.

properties

IUPAC Name

N-[1-(3-methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-14(18)16-9-8-15(19)17-12(3)13-7-5-6-11(2)10-13/h4-7,10,12H,1,8-9H2,2-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRYSMVCGIRTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)NC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[1-(3-methylphenyl)ethyl]carbamoyl}ethyl)prop-2-enamide

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